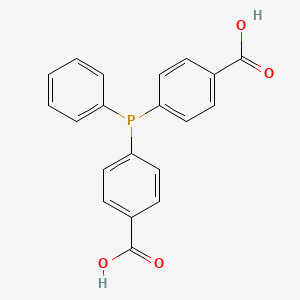
2-Pyrrolidinone, 1-(2-methoxyphenyl)-
Overview
Description
“2-Pyrrolidinone, 1-(2-methoxyphenyl)-” is a chemical compound with the molecular formula C11H13NO2 . It is a derivative of 2-Pyrrolidinone, which is an organic compound consisting of a 5-membered lactam .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been a subject of interest in medicinal chemistry. The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . The synthetic strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-Pyrrolidinone, 1-(2-methoxyphenyl)-” includes a pyrrolidinone ring attached to a methoxyphenyl group . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .Chemical Reactions Analysis
Pyrrolidinone and its derivatives are known to undergo various chemical reactions. For instance, in an aqueous strong acid or base solution, 2-pyrrolidone can be hydrolyzed . The specific reactions for “2-Pyrrolidinone, 1-(2-methoxyphenyl)-” are not explicitly mentioned in the sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Pyrrolidinone, 1-(2-methoxyphenyl)-” include a molecular weight of 205.25 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 .Scientific Research Applications
Crystal Structure Analysis
Compound Characteristics : The compound tert-Butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate exhibits an envelope conformation in its pyrrolidinone ring, with the methoxy group coplanar with its attached benzene ring. These molecules form chains via C—H⋯O hydrogen bonds (Mohammat, Shaameri, Hamzah, Fun, & Chantrapromma, 2008).
Synthetic Applications : In a study of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, it was found that the pyrrolidin-2-one ring is in an envelope conformation, forming screw chains interconnected via hydrogen bonds into sheets. This demonstrates its potential in the synthesis of complex molecular structures (Mohammat, Shaameri, Hamzah, Fun, & Chantrapromma, 2008).
Spectroscopic Interactions : A study on solvent-solute interactions of 1-substituted 2-pyrrolidinones, including 1-(2-methoxyphenyl)-2-pyrrolidinone, revealed insights into how these compounds interact with various solvents, which is crucial for understanding their behavior in different chemical environments (Perjéssy & Engberts, 1995).
Electrochromic Applications : A study on dithienylpyrroles-based electrochromic polymers, including 1-(4-methoxyphenyl)-2,5-di(thiophen-2-yl)-pyrrole, highlighted their use in high-contrast electrochromic devices, indicating their potential in display and sensing technologies (Su, Chang, & Wu, 2017).
X-Ray Powder Diffraction Analysis : The compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, related to 2-Pyrrolidinone, 1-(2-methoxyphenyl)-, was analyzed via X-ray powder diffraction. This type of analysis is essential for understanding the crystallographic properties of such compounds, relevant for pharmaceutical synthesis (Wang, Suo, Zhang, Hou, & Li, 2017).
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, which is a part of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This leads to an increased three-dimensional (3D) coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Result of Action
It’s known that pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
It’s known that the pyrrolidine ring, a key structural component of this compound, allows a greater chance of generating structural diversity , which could potentially influence its action under different environmental conditions.
properties
IUPAC Name |
1-(2-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-3-2-5-9(10)12-8-4-7-11(12)13/h2-3,5-6H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBILOIZRKUZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443029 | |
| Record name | 2-Pyrrolidinone, 1-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23196-06-7 | |
| Record name | 2-Pyrrolidinone, 1-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




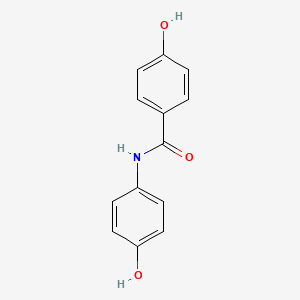

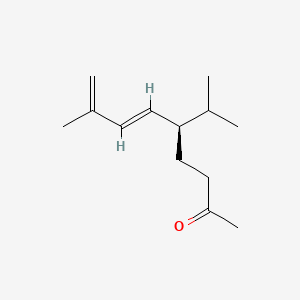
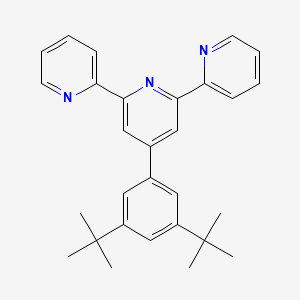
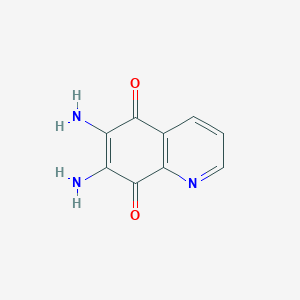
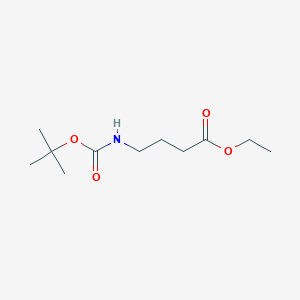
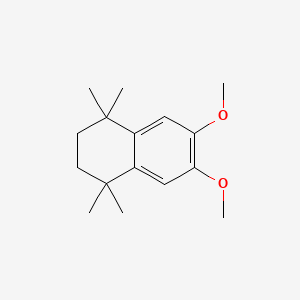
![2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3049972.png)

![2,5-Oxazolidinedione, 4-[[4-(phenylmethoxy)phenyl]methyl]-, (S)-](/img/structure/B3049975.png)
